molecular formula C13H18N2OS B2710822 (2-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone CAS No. 1090436-82-0

(2-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone

Cat. No.: B2710822
CAS No.: 1090436-82-0
M. Wt: 250.36
InChI Key: LJJZWAZSWSUMGN-UHFFFAOYSA-N
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Description

(2-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone: is a chemical compound with potential applications in various fields of science and industry. This compound features a piperidine ring substituted with a methyl group and a pyridine ring substituted with a methyl sulfanyl group, linked through a methanone group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone typically involves the following steps:

  • Formation of 2-Methylpiperidine: : This can be achieved through the hydrogenation of 2-methylpyridine.

  • Introduction of the Sulfanyl Group: : The 2-methylpiperidine is then reacted with a suitable sulfanylating agent, such as methanesulfonyl chloride, to introduce the sulfanyl group at the 2-position of the pyridine ring.

  • Coupling Reaction: : The final step involves the coupling of the 2-methylpiperidine with the 2-methylsulfanylpyridine using a carbonylating agent like oxalyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The pyridine ring can be reduced to form a piperidine derivative.

  • Substitution: : The methanone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : 2-Methylpiperidin-1-yl-(2-methylsulfinylpyridin-3-yl)methanone or 2-Methylpiperidin-1-yl-(2-methylsulfonylpyridin-3-yl)methanone.

  • Reduction: : 2-Methylpiperidin-1-yl-(2-methylpiperidin-3-yl)methanone.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : It might find use in the production of agrochemicals or other industrial chemicals.

Comparison with Similar Compounds

This compound is unique due to its specific structural features. Similar compounds might include other piperidine or pyridine derivatives, but the presence of both the methyl sulfanyl group and the methanone linkage sets it apart. Some similar compounds could be:

  • 2-Methylpiperidine derivatives

  • 2-Methylsulfanylpyridine derivatives

  • Other methanone-linked heterocyclic compounds

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-10-6-3-4-9-15(10)13(16)11-7-5-8-14-12(11)17-2/h5,7-8,10H,3-4,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJZWAZSWSUMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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